N-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide
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Description
N-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide is a useful research compound. Its molecular formula is C20H27N3O2 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 341.21032711 g/mol and the complexity rating of the compound is 435. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
AKOS000635617, also known as N-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide or SDCCGSBI-0094351.P001, is primarily used as a TRPML modulator . TRPML (Transient Receptor Potential Mucolipin) channels are a group of non-selective cation channels that are involved in many physiological processes, including endocytosis, exocytosis, and lysosomal function .
Mode of Action
The compound interacts with its target, the TRPML channels, and modulates their activity
Biochemical Pathways
The modulation of TRPML channels by AKOS000635617 can affect various biochemical pathways. These channels play a crucial role in lysosomal function, and their modulation can impact the processes of autophagy and endocytosis . .
Result of Action
The modulation of TRPML channels by AKOS000635617 can have various molecular and cellular effects. For instance, it can influence lysosomal function, which in turn can affect cellular processes like autophagy and endocytosis . .
Properties
IUPAC Name |
N-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-20(2,3)16-11-9-14(10-12-16)18-22-17(25-23-18)13-21-19(24)15-7-5-4-6-8-15/h9-12,15H,4-8,13H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFIRLJQVLYETJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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